Phorate-oxon (CAS 20195-06-6) is the highly toxic, oxygen-analog metabolite of the organophosphate insecticide phorate. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for environmental and food residue analysis, and as a direct acetylcholinesterase (AChE) inhibitor for neurotoxicology. Because the parent compound, phorate, is a weak AChE inhibitor that requires cytochrome P450 bioactivation to exert its full toxic effect, phorate-oxon is the mandatory active species procured for cell-free in vitro assays and medical countermeasure screening [1]. Furthermore, modern regulatory frameworks mandate the precise quantification of phorate-oxon alongside other oxidative metabolites to calculate total maximum residue limits (MRLs) in agricultural matrices [2].
Substituting phorate-oxon with the parent compound (phorate) in in vitro screening or analytical calibration fundamentally compromises assay validity. In cell-free neurotoxicity models, parent phorate fails to inhibit AChE significantly, yielding false negatives unless complex microsomal bioactivation steps are introduced [1]. Conversely, phorate-oxon acts as a direct, potent inhibitor, allowing for isolated enzyme kinetics and oxime reactivation studies [2]. In analytical chemistry, generic class-level organophosphate standards cannot substitute for phorate-oxon, as chromatographic methods (UHPLC-MS/MS or GC-FPD) require exact retention time and mass-to-charge (m/z) calibration to distinguish the oxon from phorate sulfoxide and phorate sulfone, a strict requirement for regulatory compliance under SANTE guidelines [3].
In cell-free neurotoxicity models, the parent compound phorate exhibits an IC50 of >100,000 nM, rendering it practically inactive without cytochrome P450 bioactivation. In contrast, the synthesized phorate-oxon metabolite demonstrates an IC50 of approximately 650 nM, representing a >150-fold increase in direct inhibitory potency [1].
| Evidence Dimension | AChE IC50 (Inhibitory Concentration) |
| Target Compound Data | 650 nM |
| Comparator Or Baseline | Parent Phorate: >100,000 nM |
| Quantified Difference | >150-fold higher inhibitory potency |
| Conditions | Cell-free in vitro AChE inhibition assay |
Procuring the oxon is strictly required for in vitro neurotoxicity and antidote screening, as the parent compound is virtually inactive without metabolic bioactivation.
When screening medical countermeasures, phorate-oxon exhibits an inhibition rate constant (k_i) of 4.8 × 10^3 to 1.4 × 10^4 M^-1 min^-1 against mammalian AChE. This relatively slow kinetic binding profile differs significantly from baseline OP oxons like paraoxon, requiring researchers to test targeted oximes (e.g., Obidoxime Cl2) rather than relying on generalized OP antidote data [1].
| Evidence Dimension | Inhibition rate constant (k_i) |
| Target Compound Data | 4.8 × 10^3 to 1.4 × 10^4 M^-1 min^-1 |
| Comparator Or Baseline | Baseline OP oxon models (e.g., Paraoxon) |
| Quantified Difference | Specific, relatively low kinetic binding profile dictating unique oxime efficacy |
| Conditions | Recombinant AChE derived from rat, guinea pig, and human models |
Provides the exact kinetic baseline necessary for researchers procuring the compound to evaluate novel therapeutics for acute organophosphate intoxication.
For in vivo toxicokinetic modeling, phorate-oxon demonstrates extreme acute toxicity, with an oral LD50 of 0.88 mg/kg in male Sprague-Dawley rats and 0.55 mg/kg in females. This establishes a precise, highly lethal baseline that differs from the delayed toxicity profile of the parent compound, dictating specific handling and dosing protocols[1].
| Evidence Dimension | Oral LD50 |
| Target Compound Data | 0.88 mg/kg (males), 0.55 mg/kg (females) |
| Comparator Or Baseline | Parent phorate and standard OP benchmarks |
| Quantified Difference | Quantifies the extreme acute toxicity of the pure oxon metabolite |
| Conditions | Sprague-Dawley rats, administered via oral gavage in corn oil |
Validates the necessity of stringent handling protocols and provides the quantitative toxicity threshold required for designing in vivo survival and recovery models.
In multiresidue pesticide screening, phorate-oxon must be analytically distinguished from other oxidative metabolites. Under UHPLC-QTOF conditions, the oxon standard demonstrates monoisotopic mass accuracy within ±5 ppm, allowing clear resolution from phorate sulfoxide and phorate sulfone [1].
| Evidence Dimension | Mass accuracy and retention resolution |
| Target Compound Data | Monoisotopic mass accuracy within ±5 ppm |
| Comparator Or Baseline | Phorate sulfoxide and Phorate sulfone |
| Quantified Difference | Distinct m/z profiles preventing cross-contamination in quantification |
| Conditions | UHPLC-QTOF MS1 and MS2 levels for multiresidue pesticide screening |
Mandatory for accredited laboratories requiring exact standard calibration to meet stringent SANTE guidelines for food safety.
Phorate-oxon is utilized as a critical reference standard in UHPLC-QTOF MS and GC-FPD workflows to quantify agricultural residues. Because regulatory bodies require the summation of phorate and its toxic metabolites, laboratories must procure the exact oxon standard to resolve its specific chromatographic peaks from phorate sulfoxide and sulfone [1].
Due to its >150-fold higher potency compared to the parent compound, phorate-oxon is the mandatory procurement choice for in vitro AChE inhibition screening. It allows toxicologists to bypass the need for CYP450 bioactivation, enabling direct, reproducible measurements of enzyme kinetics [2].
Phorate-oxon is specifically required to test the efficacy of AChE reactivators (oximes like Obidoxime Cl2 or 2-PAM). Its unique inhibition rate constants (k_i) mean that antidotes effective against other organophosphates must be empirically validated against phorate-oxon to prove targeted efficacy[3].